molecular formula C9H18O3 B8354789 t-Butyl 2-methyl-3hydroxybutanoate

t-Butyl 2-methyl-3hydroxybutanoate

Cat. No. B8354789
M. Wt: 174.24 g/mol
InChI Key: LAIIJUKPDBKJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05411877

Procedure details

A mixture of a racemate, t-butyl 2-methyl-3hydroxybutanoate 30 g, vinyl laurate 40 g, and Lipase P (Amano Pharmaceutical Co., Ltd.) 8.0 g was stirred at 35° C. for 7 days. After stopping the reaction, the enzyme was removed by filtration and washed with n-heptane on a filter paper. n-Heptane was distilled off from the filtrate and the residue was subjected to a vacuum distillation to give 13 g of t-butyl (3S)-2-methyl-3-hydroxybutanoate of the following formula, ##STR25## and 23 g of t-butyl (3R)-2-methyl-3-dodecanoyloxy butanoate of the following formula, ##STR26##
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:10]([OH:12])[CH3:11])[C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].C(OC=C)(=O)CCCCCCCCCCC>>[CH3:1][CH:2]([C@@H:10]([OH:12])[CH3:11])[C:3]([O:5][C:6]([CH3:8])([CH3:7])[CH3:9])=[O:4]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC(C(=O)OC(C)(C)C)C(C)O
Name
Quantity
40 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
was stirred at 35° C. for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the enzyme was removed by filtration
WASH
Type
WASH
Details
washed with n-heptane on a filter paper
DISTILLATION
Type
DISTILLATION
Details
n-Heptane was distilled off from the filtrate
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to a vacuum distillation

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
CC(C(=O)OC(C)(C)C)[C@H](C)O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 43.3%
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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